Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate
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Overview
Description
Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate is a complex organic compound with a molecular weight of 351.4 g/mol[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). One common approach is the cyclization of a suitable precursor followed by functional group modifications[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Biology: The compound can be employed in the study of biological systems and pathways[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Medicine: It has potential therapeutic applications and can be used in drug discovery and development[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 ....
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene-9-carboxylate is unique due to its complex structure and functional groups[_{{{CITATION{{{1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo [5.3.2.0^ {2,6}.0^ {8,10 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena447957056?context=bbe). Similar compounds include other benzyl-substituted tetracyclic compounds, which may have different biological activities and applications[{{{CITATION{{{_1{ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo 5.3.2.0^ {2,6}.0^ {8,10 .... The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
List of Similar Compounds
Benzyl-substituted tetracyclic compounds
Other derivatives of dioxo-azatetracyclo compounds
Structurally related carboxylate esters
{8,10}]dodec-11-ene-9-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-26-21(25)18-14-12-8-9-13(15(14)18)17-16(12)19(23)22(20(17)24)10-11-6-4-3-5-7-11/h3-9,12-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCVBKATZWTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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